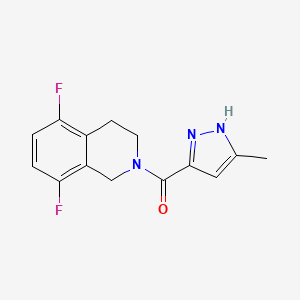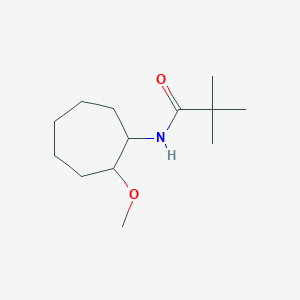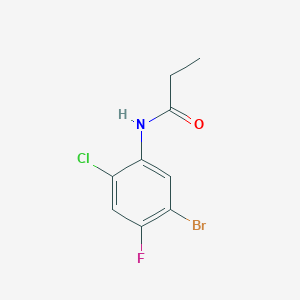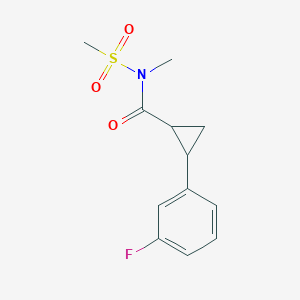
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in the regulation of gene expression.
Mécanisme D'action
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This results in the inhibition of transcriptional activation of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide is its high potency and selectivity for BRD4. This makes it an ideal candidate for studying the role of BRD4 in various biological processes. However, its low solubility in aqueous solutions can be a limitation for some experiments. Its stability and shelf life can also be a concern, and proper storage conditions should be maintained.
Orientations Futures
The potential applications of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide are vast, and there are several future directions for research. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the role of BRD4 in various diseases other than cancer, such as cardiovascular and metabolic diseases. The use of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide as a tool for studying the epigenetic regulation of gene expression is also an exciting area of research.
Méthodes De Synthèse
The synthesis of N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide involves the reaction of 5-bromo-3-hydroxypyridin-2-one with cyclobutylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the final product is ensured by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. BRD4 plays a crucial role in the development and progression of cancer by regulating the expression of oncogenes. Inhibition of BRD4 by N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide has been shown to suppress the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-15-7-9(13)6-10(12(15)17)14-11(16)5-8-3-2-4-8/h6-8H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHYPYLCPIIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)CC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)




![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
